4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological properties, including their use in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves several steps. One common method includes the reaction of 3-methoxyphenylpiperazine with a suitable quinazoline derivative under specific reaction conditions. The reaction typically requires the use of a solvent such as methanol or ethanol and may involve heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological targets such as enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including its use as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can be compared with other piperazine derivatives such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features but differ in their pharmacological profiles and applications.
4-(3-Chlorophenyl)piperazin-1-yl derivatives: These compounds also share structural similarities but may exhibit different chemical reactivity and biological activity.
4-(4-Methoxyphenyl)piperazin-1-yl derivatives: These compounds are closely related and can be used to study structure-activity relationships and optimize therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C19H24N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-17-7-2-3-8-18(17)20-14-21-19/h4-6,13-14H,2-3,7-12H2,1H3 |
InChI Key |
NOSSQIYHUORILR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.